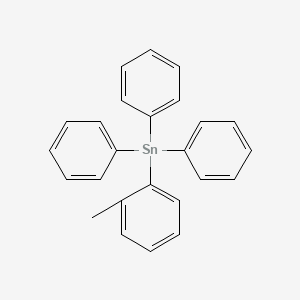
(2-Methylphenyl)(triphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Metilfenil)(trifenil)estannano es un compuesto organoestánnico con la fórmula molecular C28H28Sn. Este compuesto presenta un átomo de estaño unido a un grupo 2-metilfenilo y tres grupos fenilo. Los compuestos organoestánnicos son conocidos por su versatilidad en la síntesis orgánica y sus aplicaciones en diversos campos, incluyendo la ciencia de los materiales y la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
(2-Metilfenil)(trifenil)estannano se puede sintetizar a través de la reacción de acoplamiento de Stille, que involucra el acoplamiento de compuestos organoestánnicos con haluros o pseudohaluros. La reacción normalmente requiere un catalizador de paladio y se puede llevar a cabo en condiciones suaves. Por ejemplo, la reacción entre 2-metilbromobenceno y cloruro de trifenilestannano en presencia de un catalizador de paladio puede producir (2-Metilfenil)(trifenil)estannano .
Métodos de producción industrial
La producción industrial de (2-Metilfenil)(trifenil)estannano puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso de producción. Las medidas de seguridad son cruciales debido a la toxicidad de los compuestos organoestánnicos.
Análisis De Reacciones Químicas
Tipos de reacciones
(2-Metilfenil)(trifenil)estannano experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar óxidos de organoestannio.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes hidruros de organoestannio.
Sustitución: Los grupos fenilo se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como los reactivos de Grignard o los compuestos organolíticos se emplean comúnmente.
Productos principales
Oxidación: Óxidos de organoestannio.
Reducción: Hidruros de organoestannio.
Sustitución: Diversos compuestos de organoestannio sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(2-Metilfenil)(trifenil)estannano tiene varias aplicaciones en la investigación científica:
Biología: Se investiga por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por su posible uso en el desarrollo de fármacos y como precursor de compuestos radiactivos en imágenes de diagnóstico.
Industria: Se utiliza en la producción de polímeros y materiales con propiedades específicas.
Propiedades
Fórmula molecular |
C25H22Sn |
|---|---|
Peso molecular |
441.2 g/mol |
Nombre IUPAC |
(2-methylphenyl)-triphenylstannane |
InChI |
InChI=1S/C7H7.3C6H5.Sn/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-5H,1H3;3*1-5H; |
Clave InChI |
INXMKJLHEAJIMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)


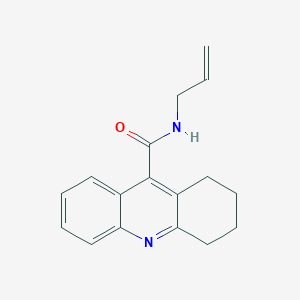


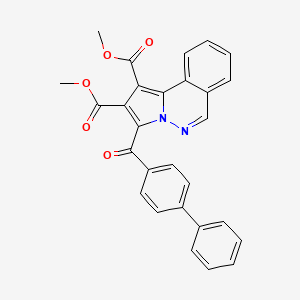
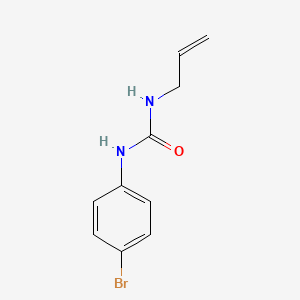
![1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11939911.png)

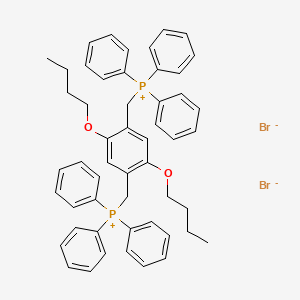
![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939929.png)
